molecular formula C10H13NO2S B11944008 alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide CAS No. 113109-61-8

alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide

Cat. No.: B11944008
CAS No.: 113109-61-8
M. Wt: 211.28 g/mol
InChI Key: WTMRQRDRQTXCMD-UHFFFAOYSA-N
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Description

alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide (C₁₀H₁₃NO₂S) is a sulfur-containing aromatic compound characterized by a nitro group (-NO₂) at the para position of a benzyl moiety and two methyl groups attached to the alpha carbon of the sulfide group. Its molecular weight is approximately 211.28 g/mol, as derived from its linear molecular formula .

Properties

CAS No.

113109-61-8

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

IUPAC Name

1-(2-methylsulfanylpropan-2-yl)-4-nitrobenzene

InChI

InChI=1S/C10H13NO2S/c1-10(2,14-3)8-4-6-9(7-5-8)11(12)13/h4-7H,1-3H3

InChI Key

WTMRQRDRQTXCMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)[N+](=O)[O-])SC

Origin of Product

United States

Preparation Methods

The synthesis of alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide typically involves the reaction of alpha,alpha-dimethyl-4-nitrobenzyl chloride with sodium methyl sulfide . The reaction is carried out under controlled conditions to ensure the purity and yield of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide undergoes various chemical reactions, including:

Scientific Research Applications

Alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha,alpha-Dimethyl-4-nitrobenzyl methyl sulfide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfide group can participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) CAS No.
This compound C₁₀H₁₃NO₂S Nitro, sulfide, methyl 211.28 Not explicitly listed
alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone C₁₅H₁₅NO₄S Nitro, sulfone, methyl, phenyl ~305.35 70951-74-5
4-(4-(Dimethylamino)phenyl-1,3-dithiole-2-thione C₁₁H₁₁NS₃ Dimethylamino, dithiolethione 253.41 3608-37-5
Bis(4-methylbenzyl) sulfide C₁₆H₁₆S Sulfide, methylbenzyl 240.36 NIST-reported

Key Observations :

  • Nitro vs. Sulfone Groups : Replacing the sulfide group in the target compound with a sulfone (as in the phenyl sulfone derivative) increases molecular weight and polarity due to the sulfone's two oxygen atoms. This enhances stability and resistance to oxidation .
  • Electron Effects: The nitro group in the target compound is a strong electron-withdrawing group, whereas the dimethylamino group in the dithiolethione analog (C₁₁H₁₁NS₃) is electron-donating, altering reactivity in substitution or redox reactions .
  • Sulfur Linkage Diversity : The dithiolethione compound contains a sulfur-rich heterocyclic core, which may confer unique coordination properties in metal-binding applications compared to the simpler sulfide linkage in the target compound .

Physicochemical and Application Comparisons

Table 2: Physicochemical and Industrial Relevance

Compound Name Solubility Stability Industrial/Research Use Case
This compound Likely low in water (hydrophobic) Moderate (sulfide prone to oxidation) Potential sulfide scavenger in gas streams
alpha,alpha-Dimethyl-4-nitrobenzyl phenyl sulfone Low (non-polar solvents) High (sulfone inertness) High-purity research chemical (98% purity)
Bis(4-methylbenzyl) sulfide Insoluble in water Moderate Model compound for sulfide adsorption studies

Key Findings :

  • Sulfide Scavenging Potential: The target compound’s sulfide group aligns with industrial strategies for removing corrosive sulfides from hydrocarbon streams, as discussed in gas sweetening processes .
  • Stability Trade-offs : The phenyl sulfone derivative’s sulfone group offers superior oxidative stability compared to the sulfide group, making it more suitable for long-term storage or harsh reaction conditions .
  • Regulatory Context: Compounds like 4-methylthiophenol (CAS 90-15-3) and nitrosoguanidine (CAS 144-62-7) are regulated under hazardous waste guidelines , but the target compound’s regulatory status remains unspecified in the evidence.

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